ethyl 7-(2-bromo-3-chloro-6-cyclopropylpyrrolo[2,3-b]pyrazin-5-yl)heptanoate
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Overview
Description
ethyl 7-(2-bromo-3-chloro-6-cyclopropylpyrrolo[2,3-b]pyrazin-5-yl)heptanoate is a complex organic compound that belongs to the class of pyrrolopyrazine derivatives.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 7-(2-bromo-3-chloro-6-cyclopropylpyrrolo[2,3-b]pyrazin-5-yl)heptanoate typically involves multiple steps. One common method includes the cross-coupling of pyrrole rings with acyl (bromo)acetylenes, followed by the addition of propargylamine to form N-propargylenaminones. The final step involves intramolecular cyclization catalyzed by cesium carbonate (Cs₂CO₃) in dimethyl sulfoxide (DMSO) to achieve the desired configuration .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of organic synthesis, such as the use of scalable reaction conditions and efficient purification techniques, would apply.
Chemical Reactions Analysis
Types of Reactions
ethyl 7-(2-bromo-3-chloro-6-cyclopropylpyrrolo[2,3-b]pyrazin-5-yl)heptanoate can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH₄).
Substitution: Halogen substitution reactions can occur, particularly involving the bromo and chloro groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Nucleophilic substitution reactions using sodium iodide (NaI) in acetone.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis .
Biology
In biological research, pyrrolopyrazine derivatives, including this compound, are studied for their potential as enzyme inhibitors and antimicrobial agents .
Medicine
Medicinal chemistry applications include the investigation of this compound as a potential therapeutic agent for various diseases, including cancer and infectious diseases .
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity .
Mechanism of Action
The mechanism of action of ethyl 7-(2-bromo-3-chloro-6-cyclopropylpyrrolo[2,3-b]pyrazin-5-yl)heptanoate involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact molecular pathways involved can vary depending on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
Pyrrolo[1,2-a]pyrazines: These compounds share a similar core structure but differ in their substituents and functional groups.
Dipyrrolopyrazine derivatives: These compounds have a longer conjugation length, resulting in different chemical and physical properties.
Uniqueness
The uniqueness of ethyl 7-(2-bromo-3-chloro-6-cyclopropylpyrrolo[2,3-b]pyrazin-5-yl)heptanoate lies in its specific substituents, which confer distinct reactivity and potential biological activities. Its combination of bromo, chloro, and cyclopropyl groups makes it a versatile compound for various applications .
Properties
Molecular Formula |
C18H23BrClN3O2 |
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Molecular Weight |
428.7 g/mol |
IUPAC Name |
ethyl 7-(2-bromo-3-chloro-6-cyclopropylpyrrolo[2,3-b]pyrazin-5-yl)heptanoate |
InChI |
InChI=1S/C18H23BrClN3O2/c1-2-25-15(24)7-5-3-4-6-10-23-14(12-8-9-12)11-13-18(23)22-17(20)16(19)21-13/h11-12H,2-10H2,1H3 |
InChI Key |
RTWQUNAEKFJOGV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCCCCCN1C(=CC2=C1N=C(C(=N2)Br)Cl)C3CC3 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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